
2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate specific signaling pathways involved in cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models. Additionally, it has been found to have anti-inflammatory properties and has been explored as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide has several advantages for lab experiments. It is a potent and specific inhibitor of certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, its complex synthesis method and limited availability can be a limitation for some research groups.
Direcciones Futuras
There are several future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide. One potential direction is to explore its potential as an anticancer agent in clinical trials. Another direction is to further elucidate its mechanism of action and identify additional targets for its activity. Additionally, its potential as a treatment for inflammatory diseases could be further explored. Finally, the synthesis method could be optimized to increase its availability and reduce its cost.
In conclusion, this compound is a compound with significant potential for scientific research. Its complex synthesis method and limited availability can be a limitation, but its potent activity against certain cancer cell lines and anti-inflammatory properties make it a valuable tool for studying specific processes. Further research is needed to fully understand its mechanism of action and explore its potential in various fields.
Métodos De Síntesis
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves a multi-step process that includes the reaction of 2-aminobenzoic acid with a specific reagent to form an intermediate product. This intermediate product is then reacted with another reagent to form the final product. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been studied extensively for its potential applications in scientific research. This compound has been used in various studies related to neuroscience, cancer research, and drug discovery. It has been found to have potent activity against certain cancer cell lines and has been explored as a potential anticancer agent.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(1-cyanocyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(15(10-16)7-4-8-15)14(19)9-12-11-5-2-3-6-13(11)20-17-12/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQROZFENPXRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=NOC2=CC=CC=C21)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

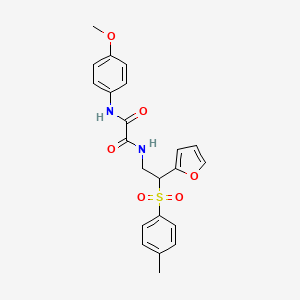
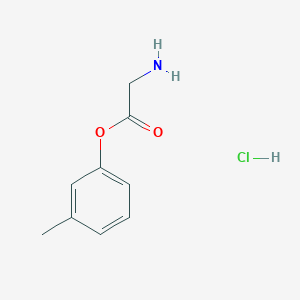
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2869901.png)
![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)
![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)
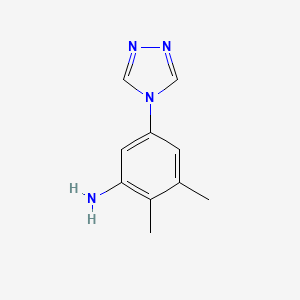
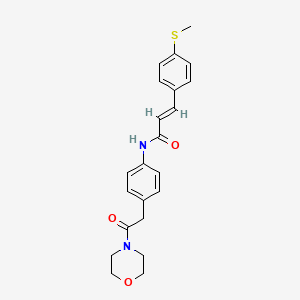
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)
![4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine](/img/no-structure.png)
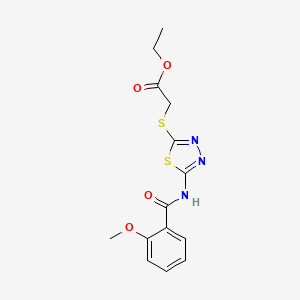
![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)